Stereochemical Control: The 2-Methyl Substituent Introduces a Chiral Center Absent in Cyclopentylmethanesulfonyl Chloride
Unlike cyclopentylmethanesulfonyl chloride (CAS 242459-85-4), the 2-methylcyclopentyl variant possesses an sp³-hybridized chiral carbon at the 2-position of the cyclopentane ring, yielding a defined stereochemical configuration . In the rac-[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride form (CAS 2174002-04-9), the relative stereochemistry is fixed as trans, creating a scaffold with predictable three-dimensional orientation of the sulfonyl chloride group relative to the ring plane . Cyclopentylmethanesulfonyl chloride (C₆H₁₁ClO₂S, MW 182.67) is achiral at the ring and cannot impart stereochemical information to downstream products .
| Evidence Dimension | Presence of a chiral center on the cyclopentane ring |
|---|---|
| Target Compound Data | One chiral center at C-2 of the cyclopentane ring; trans relative configuration for the (1R,2R) stereoisomer. Molecular formula C₇H₁₃ClO₂S. |
| Comparator Or Baseline | Cyclopentylmethanesulfonyl chloride (CAS 242459-85-4): zero chiral centers on the cyclopentane ring. Molecular formula C₆H₁₁ClO₂S. |
| Quantified Difference | Qualitative structural difference: chiral vs. achiral cyclopentane core. |
| Conditions | Structural comparison based on SMILES and InChI data from ChemSrc and Sigma-Aldrich product entries. |
Why This Matters
For medicinal chemistry programs requiring enantiomerically pure or diastereomerically defined sulfonamide leads, the chirality of the sulfonyl chloride building block is non-negotiable; achiral alternatives yield racemic or stereorandom products that cannot address stereospecific biological targets.
